![molecular formula C15H11Cl2N3O B7701163 N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7701163.png)
N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide, commonly referred to as NNK, is a potent carcinogenic compound found in tobacco smoke and other environmental sources. NNK is known to cause cancer in laboratory animals and has been classified as a Group 1 carcinogen by the International Agency for Research on Cancer.
作用机制
NNK is metabolized in the liver to form reactive intermediates that can bind to DNA and form DNA adducts. DNA adducts can cause mutations and disrupt normal cellular processes, leading to the development of cancer. NNK also induces oxidative stress and inflammation, which can further contribute to the development of cancer.
Biochemical and Physiological Effects:
NNK has been shown to induce a variety of biochemical and physiological effects in laboratory animals. These effects include DNA damage, oxidative stress, inflammation, and the activation of signaling pathways involved in cancer development. NNK has also been shown to induce changes in gene expression and protein synthesis, leading to alterations in cell proliferation, differentiation, and apoptosis.
实验室实验的优点和局限性
NNK is a potent carcinogen that can induce tumors in laboratory animals at low doses. This makes NNK an ideal compound for studying the mechanisms of carcinogenesis and developing cancer prevention strategies. However, the use of NNK in laboratory experiments is limited by its toxicity and potential health hazards. NNK is a known carcinogen and can pose a risk to researchers handling the compound.
未来方向
There are several future directions for research on NNK. One area of research is the development of new methods for detecting NNK and its metabolites in biological samples. Another area of research is the identification of biomarkers that can predict an individual's susceptibility to NNK-induced cancer. Additionally, research is needed to develop new cancer prevention strategies that target the mechanisms of NNK-induced carcinogenesis. Finally, research is needed to understand the role of NNK in the development of other diseases, such as cardiovascular disease and respiratory diseases.
Conclusion:
In conclusion, NNK is a potent carcinogenic compound that is widely used in scientific research to study the mechanisms of carcinogenesis and to develop cancer prevention strategies. NNK induces tumors in various organs and causes DNA damage, oxidative stress, and inflammation. NNK has several advantages and limitations for lab experiments, and there are several future directions for research on NNK. By continuing to study NNK, we can gain a better understanding of the mechanisms of carcinogenesis and develop new strategies for preventing and treating cancer.
合成方法
NNK can be synthesized by the reaction of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK precursor) with 3,4-dichloroaniline in the presence of a catalyst. The reaction results in the formation of NNK as a yellow solid that can be purified by recrystallization.
科学研究应用
NNK is widely used in scientific research to study the mechanisms of carcinogenesis and to develop cancer prevention strategies. NNK is a potent carcinogen that induces tumors in various organs, including the lung, liver, pancreas, and bladder. Studies have shown that NNK induces DNA damage, oxidative stress, and inflammation, leading to the development of cancer.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c1-9-14(20-7-3-2-4-13(20)18-9)15(21)19-10-5-6-11(16)12(17)8-10/h2-8H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFNKTXAXYNCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

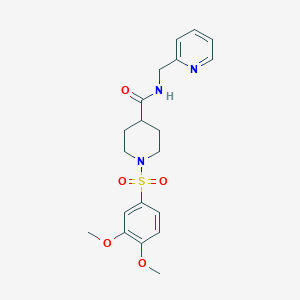
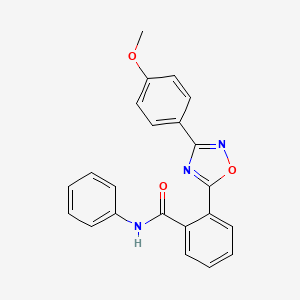
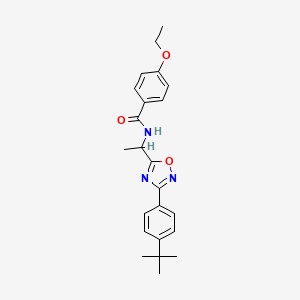

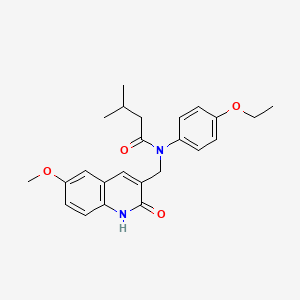


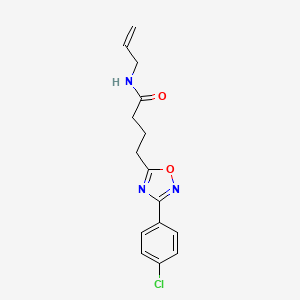
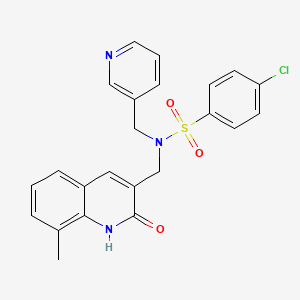

![N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7701165.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide](/img/structure/B7701180.png)
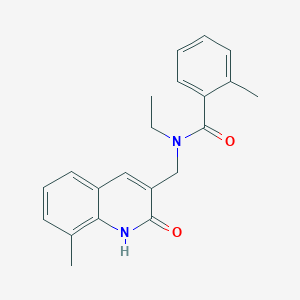
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7701189.png)